![molecular formula C17H22N2O3 B5784526 N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide involves complex organic reactions, where intermediates such as furoquinolinones and other quinoline derivatives are commonly employed. For instance, the synthesis of 4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-one and its derivatives demonstrates the intricate methods used to create compounds with similar structures, highlighting the diverse synthetic routes and the importance of selecting appropriate conditions to achieve the desired outcomes (Chilin et al., 2003).
Future Directions
The study of quinoline derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new quinoline derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,2,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)16(21)19(4)10-12-8-11-9-13(22-5)6-7-14(11)18-15(12)20/h6-9H,10H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXIVKZJPRWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N,2,2-trimethylpropanamide |
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